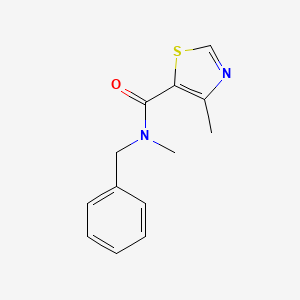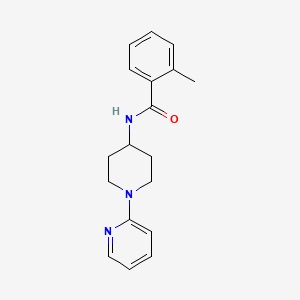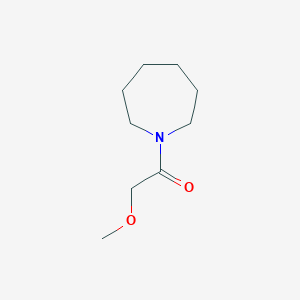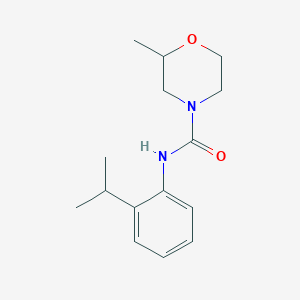![molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine, also known as Pimozide, is a chemical compound that belongs to the class of antipsychotic drugs. It is primarily used for the treatment of schizophrenia and other psychotic disorders. Pimozide works by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis.
Wirkmechanismus
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. In individuals with psychotic disorders, there is an overactivity of dopamine in certain areas of the brain, which can lead to the symptoms of psychosis. By blocking the dopamine receptors, this compound helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which helps to reduce the symptoms of psychosis. This compound also affects the levels of other neurotransmitters such as serotonin and norepinephrine. It has been found to have a sedative effect, which can help individuals with psychotic disorders to sleep better.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its effectiveness in treating psychotic disorders. It is also readily available and can be synthesized with relative ease. However, there are also limitations to the use of this compound in lab experiments. It is a potent compound that can have toxic effects if not handled properly. It also has a long half-life, which can make it difficult to control the dosage.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine. One direction is to investigate its potential use in treating other neurological conditions such as Tourette's syndrome and obsessive-compulsive disorder. Another direction is to investigate the long-term effects of this compound use on individuals with psychotic disorders. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on neurotransmitters other than dopamine.
Synthesemethoden
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can be synthesized by reacting 1-methyl-4-piperidone with 2-(methylsulfanyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its effectiveness in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other neurological conditions such as Tourette's syndrome, obsessive-compulsive disorder, and bipolar disorder. This compound has been found to be effective in reducing the symptoms of these disorders in clinical trials.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPPHAQUFOMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)